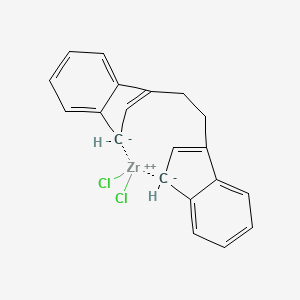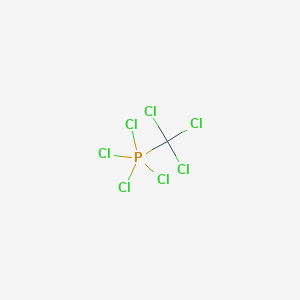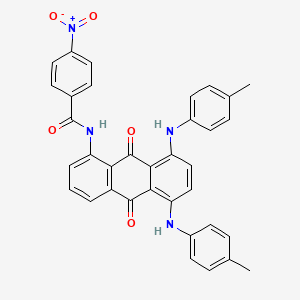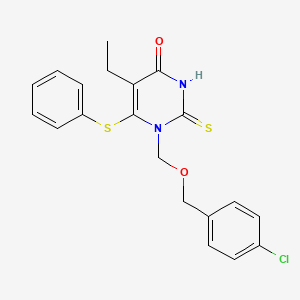
6-(Methylamino)naphthalene-1,3-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)naphthalene-1,3-disulphonic acid is an organic compound with the molecular formula C11H11NO6S2. It is a derivative of naphthalene, characterized by the presence of a methylamino group and two sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 6-(Methylamino)naphthalene-1,3-disulphonic acid typically involves the sulfonation of naphthalene derivatives followed by the introduction of the methylamino group. One common method includes:
Sulfonation: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonic acid groups at the desired positions.
Amination: The sulfonated naphthalene is then reacted with methylamine to introduce the methylamino group.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
6-(Methylamino)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, methylamine, and various oxidizing and reducing agents .
Applications De Recherche Scientifique
6-(Methylamino)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: This compound is employed in fluorescence studies due to its ability to emit light when excited by specific wavelengths.
Mécanisme D'action
The mechanism of action of 6-(Methylamino)naphthalene-1,3-disulphonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various biological molecules. The methylamino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
6-(Methylamino)naphthalene-1,3-disulphonic acid can be compared with other naphthalene derivatives such as:
6-Aminonaphthalene-1,3-disulphonic acid: Similar structure but with an amino group instead of a methylamino group.
Naphthalene-2,6-disulfonic acid: Different positioning of the sulfonic acid groups.
5,6-Diaminonaphthalene-1,3-disulphonic acid: Contains two amino groups instead of one methylamino group.
These comparisons highlight the unique properties and applications of this compound, particularly its enhanced solubility and reactivity due to the presence of the methylamino group.
Propriétés
Numéro CAS |
85720-98-5 |
|---|---|
Formule moléculaire |
C11H11NO6S2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
6-(methylamino)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C11H11NO6S2/c1-12-8-2-3-10-7(4-8)5-9(19(13,14)15)6-11(10)20(16,17)18/h2-6,12H,1H3,(H,13,14,15)(H,16,17,18) |
Clé InChI |
ZKOUEUSBTLIJBN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


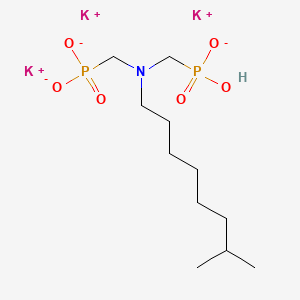
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
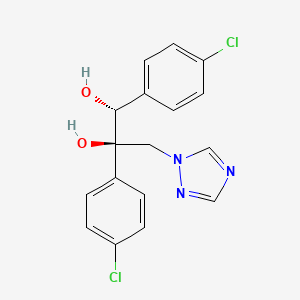
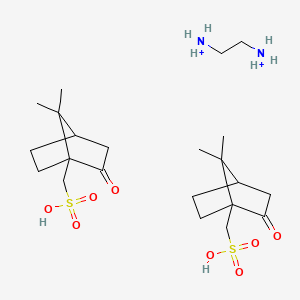
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
